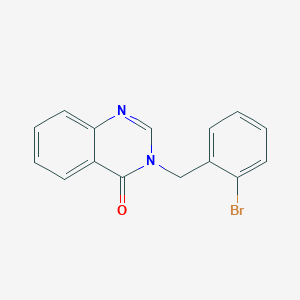![molecular formula C20H20Cl2N2O B5292785 {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5292785.png)
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has shown promising results in the treatment of various diseases.
作用機序
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, proliferation, and differentiation. By blocking the activity of these enzymes, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride can prevent the proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these enzymes in various disease models. However, one of the limitations of using {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is its potential toxicity, which can limit its clinical applications.
将来の方向性
There are several future directions for research on {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One potential avenue is to study its effectiveness in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to investigate its potential use in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride and to identify potential biomarkers for patient selection.
合成法
The synthesis of {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-chlorobenzyl alcohol and 4-hydroxybenzyl alcohol, which leads to the formation of 4-[(4-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to yield the final product, {4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride.
科学的研究の応用
{4-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a critical role in the pathogenesis of these diseases.
特性
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-19-5-1-18(2-6-19)15-24-20-7-3-16(4-8-20)13-23-14-17-9-11-22-12-10-17;/h1-12,23H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCCLGJPSQKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5292702.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane](/img/structure/B5292732.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5292754.png)

![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
![2-methoxy-N-{3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5292783.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(piperidin-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5292792.png)
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292794.png)
![6-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5292802.png)
![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5292810.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl propionate](/img/structure/B5292819.png)